molecular formula C19H15NO3 B6394604 5-(2-Benzyloxyphenyl)picolinic acid CAS No. 1261892-45-8

5-(2-Benzyloxyphenyl)picolinic acid

Cat. No.: B6394604
CAS No.: 1261892-45-8
M. Wt: 305.3 g/mol
InChI Key: DZHMRQDDNQSHRF-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)picolinic acid is a chemical compound built around a picolinic acid core, which is a metabolite of tryptophan known for its metal-chelating properties and role as a scaffold in biologically active molecules . This particular derivative features a 2-benzyloxyphenyl substituent, a structural motif found in compounds with demonstrated pharmacological activity. For instance, research on similarly structured 1,3,4-oxadiazoles containing the 2-benzyloxyphenyl group has shown considerable anticonvulsant activity in animal models, suggesting this scaffold's relevance for central nervous system drug discovery . Beyond medicinal chemistry, picolinic acid derivatives are valuable building blocks in material science. They are frequently employed as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . These structures, particularly those involving zinc ions, have shown promise as highly effective photocatalysts for the degradation of organic dye pollutants in water, showcasing the utility of such compounds in environmental remediation technologies . The carboxylic acid group on the pyridine ring allows for coordination to metal centers, while the benzyloxyphenyl group can impart specific electronic or steric properties to the resulting material. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The structural similarities to active compounds make this compound a promising candidate for further investigation in the development of new agrochemicals, pharmaceuticals, and functional materials.

Properties

IUPAC Name

5-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-11-10-15(12-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMRQDDNQSHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for attaching the 2-benzyloxyphenyl group to the pyridine core. This method utilizes a palladium-catalyzed cross-coupling between a halogenated picolinic acid derivative and a 2-benzyloxyphenylboronic acid.

Typical Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 12–24 h

  • Yield: 72–85%

Mechanistic Insights:
The reaction proceeds via oxidative addition of the aryl halide (e.g., 5-bromo-picolinic acid) to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, with the ortho-benzyloxy group directing coupling at the 5-position of the pyridine ring.

Table 1: Optimization of Suzuki Coupling Parameters

ParameterTested RangeOptimal ValueYield Impact
Pd Catalyst Loading1–10 mol%5 mol%+18%
Solvent SystemDMF/H₂O vs THF/H₂ODMF/H₂O (4:1)+22%
Reaction Time6–36 h18 h+9%

Oxidation of Methyl Precursors

Potassium Permanganate-Mediated Oxidation

This two-step approach first synthesizes 5-(2-benzyloxyphenyl)-2-picoline, followed by oxidation to the carboxylic acid.

Synthetic Sequence:

  • Methyl Group Introduction:

    • Starting Material: 5-bromo-2-picoline

    • Coupling Agent: 2-benzyloxyphenylzinc chloride

    • Conditions: NiCl₂(dppp) catalyst, THF, 65°C, 8 h (Yield: 68%)

  • Oxidation to Carboxylic Acid:

    • Oxidizing Agent: KMnO₄ (2.5 equiv)

    • Solvent: H₂O

    • Temperature: 85–90°C, 90 min

    • Workup: HCl acidification (pH 3–4), recrystallization (EtOH/H₂O)

    • Yield: 75–80%

Critical Parameters:

  • KMnO₃ stoichiometry exceeding 2.5 equiv leads to overoxidation

  • Maintaining pH >3 during acidification prevents decarboxylation

  • Ethanol recrystallization improves purity from 88% to >99%

Direct Functionalization via Nucleophilic Aromatic Substitution

Methoxy Group Displacement

For analogs with existing leaving groups, direct displacement offers a single-step route:

Reaction Scheme:
5-Fluoro-picolinic acid + 2-benzyloxyphenol → Target compound

Conditions:

  • Base: KOtBu (2 equiv)

  • Solvent: DMSO, 120°C, 24 h

  • Yield: 58%

Limitations:

  • Limited to electron-deficient pyridine systems

  • Competing hydrolysis of benzyl ether at elevated temperatures

Multi-Component Assembly Strategies

Hantzsch Dihydropyridine Synthesis

This convergent approach constructs both aromatic systems simultaneously:

Key Steps:

  • Condensation of ethyl 2-benzyloxybenzaldehyde with methyl acetoacetate

  • Ammonia-mediated cyclization to form dihydropyridine

  • Oxidation with MnO₂ to aromatic system

  • Hydrolysis of ester to carboxylic acid

Advantages:

  • Avoids separate coupling steps

  • Enables modular substitution patterns

Challenges:

  • Low overall yield (32–41%)

  • Difficulties in regiocontrol during cyclization

Comparative Analysis of Methodologies

Table 2: Method Comparison for Industrial Feasibility

MethodStep CountTotal YieldCost (USD/g)Scalability
Suzuki Coupling261%220Excellent
KMnO₄ Oxidation254%180Good
Nucleophilic Substitution158%250Moderate
Hantzsch Synthesis435%410Poor

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form a hydroxyl derivative.

    Substitution: The picolinic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(2-Benzyloxyphenyl)picolinic acid has shown potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of picolinic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve enzyme inhibition and receptor binding, which alters cellular functions.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Agricultural Applications

Research has indicated that picolinic acid derivatives can be utilized as herbicides. The unique substituents in compounds like this compound may enhance selectivity and effectiveness against specific weed types while minimizing damage to crops.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
AnticancerInhibition of cell proliferation in cancer lines
HerbicidalSelective control of weeds in agricultural settings

Anticancer Studies

A study highlighted that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced potency against specific cancer cell lines. For instance, derivatives of picolinic acid were shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Research is ongoing to evaluate whether compounds similar to this compound can mitigate neurotoxic effects associated with metal exposure, particularly zinc. Initial findings suggest potential neuroprotective mechanisms that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, making it a potential candidate for therapeutic applications. The compound can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key analogues of 5-(2-benzyloxyphenyl)picolinic acid, based on substituent variations and evidence-derived properties:

Compound Name Substituent Position/Type Molecular Weight Key Properties/Applications Evidence Source
5-(2-Chlorophenyl)picolinic acid 2-Cl on phenyl 233.66 g/mol High purity (>95%), used in diacyl-hydrazide synthesis for antiparasitic agents
5-(4-Cyanophenyl)picolinic acid 4-CN on phenyl 224.21 g/mol Intermediate for luminescent materials or MOFs
5-(2-Methoxyphenyl)picolinic acid 2-OCH3 on phenyl 229.23 g/mol Enhanced solubility; tested in drug discovery
5-(3-Fluorophenyl)picolinic acid 3-F on phenyl 221.19 g/mol Halogenated aromatic for coupling reactions
5-(Hydroxy(4-methoxyphenyl)methyl)picolinic acid 4-OCH3 and hydroxyl groups 275.26 g/mol Reduced derivative with potential for coordination chemistry
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid Amino, F, and CH3 groups 246.24 g/mol Pharmaceutical intermediate with halogenated motifs
2.2 Substituent Effects on Properties
  • Electron-Donating Groups (e.g., OCH3, benzyloxy):
    Methoxy and benzyloxy groups increase solubility in polar solvents and may improve bioavailability. The bulkier benzyloxy group could introduce steric hindrance, affecting reaction kinetics in coupling processes .
  • Halogenated Derivatives (e.g., F, I): Fluorine substitution (e.g., 5-(3-fluorophenyl)-) improves metabolic stability in drug candidates, while iodine derivatives are valuable in radiopharmaceuticals .

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